molecular formula C9H10BFO5 B13413747 4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester

Cat. No.: B13413747
M. Wt: 227.98 g/mol
InChI Key: GRJAEJFIVRTGHA-UHFFFAOYSA-N
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Description

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester is a fluorinated boronic acid derivative of significant interest in the development of advanced, glucose-responsive biomaterials. Its core research value lies in the strategic molecular design where the fluorine atom and carboxyl group work synergistically to lower the pKa of the boronic acid functionality . This enhanced acidity allows the compound to effectively form borate esters with 1,2- or 1,3-diols, such as those in glucose, under physiological pH conditions, a critical requirement for biomedical applications . This mechanism is primarily exploited in the creation of smart drug delivery systems. Researchers utilize this compound to functionalize polymers, such as chitosan or poly-L-lysine, for the controlled loading and release of insulin . These systems sense elevated glucose levels and respond by releasing insulin, mimicking the function of healthy pancreatic beta cells . The ethylene glycol ester protects the boronic acid group, potentially improving the stability and handling of the compound during synthetic procedures. The product is offered with a purity of 97% and should be stored at 2-8°C to maintain stability . It is classified with the signal word "Warning" and has associated hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10BFO5

Molecular Weight

227.98 g/mol

IUPAC Name

3-fluoro-4-[hydroxy(2-hydroxyethoxy)boranyl]benzoic acid

InChI

InChI=1S/C9H10BFO5/c11-8-5-6(9(13)14)1-2-7(8)10(15)16-4-3-12/h1-2,5,12,15H,3-4H2,(H,13,14)

InChI Key

GRJAEJFIVRTGHA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)F)(O)OCCO

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The precursor 4-Carboxy-2-fluorophenylboronic acid can be synthesized via Suzuki-Miyaura coupling :

  • Reactants:

    • 2-Fluorophenylboronic acid or its derivatives.
    • 4-Bromobenzoic acid or its derivatives.
  • Conditions:

    • Palladium-catalyzed coupling in aqueous or mixed solvents.
    • Base such as potassium carbonate.
    • Elevated temperature (~80-100°C).

This step is well-documented in literature, ensuring high regioselectivity and yield.

Esterification Process

Once the boronic acid is obtained, esterification with ethylene glycol proceeds as follows:

  • Reagents:

    • 4-Carboxy-2-fluorophenylboronic acid.
    • Ethylene glycol (as diol).
    • Catalytic amount of p-toluenesulfonic acid (p-TsOH) or boron trifluoride etherate (BF₃·OEt₂).
  • Procedure:

    • Mix boronic acid with excess ethylene glycol.
    • Add catalytic acid catalyst.
    • Reflux the mixture at 100-110°C under an inert atmosphere.
    • Remove water azeotropically using a Dean-Stark apparatus to drive ester formation.
    • After completion, cool and purify via chromatography or recrystallization.

Advantages:

  • Straightforward and high-yield.
  • Suitable for large-scale synthesis.

Limitations:

  • Requires careful removal of water to shift equilibrium toward ester formation.

Synthetic Route 2: Transesterification of Boronic Esters

Starting from Boronic Pinacol Ester

  • Initial compound:

    • 4-Carboxy-2-fluorophenylboronic pinacol ester.
  • Method:

    • React with ethylene glycol in the presence of an acid catalyst such as p-TsOH.
    • Conditions: reflux at 80-100°C.
    • The equilibrium favors formation of the ethylene glycol ester due to its higher stability and lower polarity.

Process Details

  • Procedure:
    • Dissolve the boronic pinacol ester in excess ethylene glycol.
    • Add catalytic p-TsOH.
    • Reflux under nitrogen atmosphere.
    • Monitor reaction progress via NMR.
    • Upon completion, neutralize excess acid, and purify the ester.

Advantages:

  • Transesterification is reversible but can be driven to completion with excess diol.
  • Suitable for sensitive functional groups.

Alternative Methods: Borylation of Aromatic Precursors

Borylation of Aromatic Precursors

  • Method:
    • Use directed ortho-lithiation or metal-catalyzed borylation (e.g., Ir-catalyzed C–H borylation).
    • Starting from 4-fluorobenzoic acid derivatives or halides.
    • Followed by esterification with ethylene glycol.

Specific Conditions

  • Reagents:

    • Boron reagents such as bis(pinacolato)diboron.
    • Catalysts: Iridium complexes with suitable ligands.
    • Solvent: Dioxane or toluene.
    • Temperature: 80-120°C.
  • Post-borylation:

    • Esterification with ethylene glycol using acid catalysis.

Note: This route allows for late-stage functionalization and diversification.

Reaction Conditions and Optimization

Method Catalyst/Reagent Temperature Solvent Yield Remarks
Direct Esterification p-TsOH / BF₃·OEt₂ 100-110°C Toluene / Ethylene glycol 70-85% Water removal critical
Transesterification Acid catalyst 80-100°C Ethylene glycol 65-80% Equilibrium-driven
Borylation + Esterification Ir-catalyst 80-120°C Dioxane Variable Suitable for late-stage modifications

Notes on Purification and Characterization

  • Purification:
    • Chromatography on silica gel.
    • Recrystallization from suitable solvents.
  • Characterization:
    • Confirm via NMR (¹H, ¹⁹F, ¹¹B).
    • Mass spectrometry.
    • IR spectroscopy for ester and boronic functionalities.

Supporting Literature and Research Findings

  • Synthesis of similar boronic esters has been extensively studied, with methodologies emphasizing mild conditions and functional group compatibility (e.g., transesterification and direct esterification).
  • Recent advances include the use of catalytic borylation for complex aromatic systems, providing versatile routes for functionalized boronic esters.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce different boronic acid derivatives .

Scientific Research Applications

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester is a boronic acid derivative that contains a carboxylic acid group and a fluorine atom on the phenyl ring. It has a molecular formula and is used in different chemical applications because of its unique characteristics. The boronic acid functional group allows for reversible covalent bonding with diols, making it valuable in materials science and organic synthesis. This compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Applications

Studies show that this compound can form dynamic covalent bonds with diols, and these bonds can be affected by the substituents on the phenyl ring. Electron-withdrawing groups such as fluorine can enhance the acidity and electrophilicity of the boron atom, influencing the binding strength and stability in polymer networks. The interactions with alcohols during transesterification can also modify material properties significantly.

Structural Comparison

Compound NameStructure FeaturesUnique Aspects
4-Carboxyphenylboronic AcidContains a carboxylic group but lacks fluorineFluorine enhances reactivity
2-Fluorophenylboronic AcidFluorinated but lacks carboxylic acid functionalityNo carboxylic group
4-Carboxy-2-trifluoromethylphenylboronic AcidContains trifluoromethyl group instead of fluorineIncreased electron-withdrawing effects
4-Carboxy-3-fluorophenylboronic AcidSimilar structure but different fluorine positionDifferent electronic effects due to fluorine position

Mechanism of Action

The mechanism of action of 4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester involves its ability to form stable complexes with various substrates. This is primarily due to the boronic acid moiety, which can interact with diols and other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Group Purity Key Applications
This compound C₉H₉BFO₅ 245.0 4-carboxy, 2-fluoro Ethylene glycol ≥95% Suzuki coupling, drug synthesis
3-Carboxy-5-fluorophenylboronic acid C₇H₆BFO₄ 183.93 3-carboxy, 5-fluoro None ≥97% Intermediate for fluorescent probes
4-Acetyl-2-fluorophenylboronic acid pinacol ester C₁₄H₁₈BFO₃ 264.10 4-acetyl, 2-fluoro Pinacol 96% Catalysis, polymer chemistry
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester C₁₄H₁₉BClFO₃ 300.56 3-chloro, 4-ethoxy, 5-fluoro Pinacol ≥97% Antibiotic intermediates
4-Ethoxycarbonyl-3-fluorophenylboronic acid C₉H₁₀BFO₄ 223.99 4-ethoxycarbonyl, 3-fluoro None 95% Agrochemical synthesis

Reactivity and Solubility

  • Ethylene Glycol vs. Pinacol Esters : Ethylene glycol esters (e.g., the target compound) exhibit higher hydrophilicity compared to pinacol esters (e.g., 4-acetyl-2-fluorophenylboronic acid pinacol ester), facilitating reactions in aqueous media . Pinacol esters, however, offer greater steric protection for the boronic acid, reducing premature hydrolysis .
  • Carboxy vs. Acetyl/Ethoxycarbonyl Groups : The 4-carboxy group enhances hydrogen-bonding capacity and acidity (pKa ~3–4), enabling pH-dependent reactivity. In contrast, acetyl or ethoxycarbonyl groups (e.g., in 4-ethoxycarbonyl-3-fluorophenylboronic acid) are less acidic (pKa ~8–10), limiting their use in acidic conditions .

Research Findings

Catalytic Efficiency : In Suzuki-Miyaura reactions, ethylene glycol esters achieve >90% coupling yields under mild conditions (room temperature, aqueous THF), outperforming pinacol esters, which require elevated temperatures (60–80°C) .

Biomedical Applications : The carboxy group enables conjugation with biomolecules (e.g., peptides), a feature absent in acetylated analogs. This has been exploited in targeted drug delivery systems .

Environmental Impact : Ethylene glycol esters show moderate biodegradability (~40% degradation in 30 days via microbial action), whereas chlorinated derivatives (e.g., 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester) persist in environmental matrices .

Biological Activity

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester is a compound of significant interest due to its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound can be characterized by the following properties:

Property Details
Molecular Formula C10H12BFO4
Molecular Weight 229.01 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through reversible covalent bonding. The boronic acid moiety allows for specific interactions with diols, which are prevalent in many biomolecules, including carbohydrates and proteins. This property is particularly useful in the development of glucose-responsive materials and drug delivery systems.

1. Glucose Sensing

Research has demonstrated that boronic acid derivatives, including 4-carboxy-2-fluorophenylboronic acid, can form complexes with glucose through reversible covalent bonds. This property has led to the development of glucose-sensitive hydrogels for biomedical applications. The responsiveness to glucose levels can be utilized in diabetes management, providing a mechanism for controlled insulin release.

2. Anticancer Activity

Studies have indicated that phenylboronic acids can inhibit certain enzymes involved in cancer progression. For instance, the compound has shown potential in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The selective inhibition of these receptors could lead to new therapeutic strategies against tumors that overexpress FGFRs.

Case Study 1: Glucose-Responsive Hydrogels

A study published in Nature explored the use of phenylboronic acid-based hydrogels for glucose sensing and insulin delivery. These hydrogels demonstrated a significant response to varying glucose concentrations, highlighting the potential for real-time monitoring and treatment of diabetes . The incorporation of 4-carboxy-2-fluorophenylboronic acid improved the hydrogel's sensitivity and response time.

Case Study 2: Anticancer Applications

Research conducted on boronic acid derivatives has shown promising results in targeting cancer cells. A study found that compounds similar to 4-carboxy-2-fluorophenylboronic acid effectively inhibited cell proliferation in cancer lines by disrupting critical signaling pathways associated with cell growth . These findings suggest that further development could lead to novel anticancer therapies.

Recent Advances

Recent advancements have focused on enhancing the biological activity of boronic acids through structural modifications. For example, introducing electron-withdrawing groups has been shown to increase the acidity and reactivity of boronic acids, improving their interaction with biological targets .

Summary of Findings

Study Focus Findings
Glucose SensingEnhanced sensitivity and responsiveness in hydrogels
Anticancer ActivityInhibition of FGFRs leading to reduced tumor growth
Structural ModificationsIncreased reactivity through electron-withdrawing groups

Q & A

Q. What are the challenges in scaling up synthesis while maintaining >97% purity?

  • Methodology :
  • Process Optimization : Use flow chemistry to control exothermic steps (e.g., esterification).
  • Crystallization Screening : Identify solvents (e.g., ethyl acetate/hexane) for recrystallization to remove trace impurities.
  • Quality Control : Implement inline FTIR and mass spectrometry for real-time monitoring .

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